Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-6-8(12(18)19-4)10(14-7(16)5-13)20-9(6)11(17)15(2)3/h5H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOAESCGWDPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is to start with 2-amino-5-methylthiophene-3-carboxylate and react it with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to introduce the dimethylamino group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in treating cancers with defective DNA repair mechanisms, such as BRCA1/2-mutated tumors.
Case Study: PARP Inhibition
- Objective : Evaluate the efficacy of Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate as a PARP inhibitor.
- Methodology : In vitro assays were conducted on cancer cell lines with known PARP dependency.
- Results : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values comparable to established PARP inhibitors.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, potentially disrupting their integrity.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Structure-Based Drug Design
The unique structure of this compound makes it an attractive candidate for structure-based drug design. Computational modeling can be employed to predict binding affinities and optimize the compound's pharmacological properties.
Computational Studies
- Objective : Utilize molecular docking techniques to assess binding interactions with target proteins.
- Findings : The compound demonstrated favorable binding poses with key residues in target enzymes, indicating potential for further development as a lead compound in drug discovery.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally similar thiophene-3-carboxylate derivatives from Parchem Chemicals, highlighting substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Position 4 Substituent :
- The target compound has a methyl group at position 4, while the Parchem analogs feature an ethyl group . The smaller methyl group reduces steric hindrance and may increase reactivity in nucleophilic substitutions or enzyme interactions compared to the bulkier ethyl substituents .
This difference likely enhances solubility in polar solvents (e.g., water or DMSO) and could modulate bioactivity, such as binding affinity to protein targets .
Table 2: Hypothetical Physicochemical Properties Based on Substituents
Biological Activity
Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS Number: 546064-43-1) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chloroacetyl group and a dimethylamino carbonyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₂H₁₅ClN₂O₄S
- Molecular Weight : 318.78 g/mol
- MDL Number : MFCD03392194
- Hazard Classification : Irritant
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial effects against various strains, suggesting that modifications in the thiophene structure can enhance efficacy against both bacterial and fungal pathogens .
Antitumor Activity
The compound has been investigated for its antitumor potential. In vitro assays demonstrated inhibitory effects on solid tumor cell lines, with specific derivatives showing IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer agents based on thiophene structures .
Spasmolytic Activity
In a study focusing on spasmolytic effects, several thiophene derivatives were synthesized and tested for their ability to relax smooth muscle contractions induced by potassium chloride. The results indicated that these compounds could act as calcium channel blockers, potentially offering therapeutic benefits for conditions associated with smooth muscle spasms .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Calcium Channel Blockade : The spasmolytic activity is likely due to the blockade of voltage-operated calcium channels, which plays a crucial role in muscle contraction regulation .
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts membrane integrity .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate?
The synthesis typically involves Gewald thiophene ring formation, followed by functionalization. Key steps include:
- Gewald Reaction : Condensation of ketones (e.g., acetylacetone derivatives) with cyanoacetates and sulfur under basic conditions to form the thiophene core .
- Chloroacetylation : Reacting the amino group with chloroacetyl chloride in anhydrous DMF or THF at 0–5°C to minimize side reactions .
- Dimethylamino Carbonylation : Use of dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the dimethylamino carbonyl moiety .
Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions and detecting conformational isomerism (e.g., rotamers from the dimethylamino group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes .
- IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm, N–H bends at ~3300 cm) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves stereochemical impurities .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry, and what software is recommended?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Methodological considerations:
- Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) refines anisotropic displacement parameters and validates bond lengths/angles against expected values .
- Validation Tools : WinGX’s PARST and PLATON check for geometric outliers, while ORTEP visualizes thermal ellipsoids to detect disorder .
Example : Discrepancies in carbonyl bond lengths may indicate partial double-bond character, resolved by refining occupancy factors .
Advanced: How can computational chemistry predict the compound’s reactivity and intermolecular interactions?
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloroacetyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). The dimethylamino carbonyl group may form hydrogen bonds with active-site residues .
- MD Simulations : GROMACS assesses stability in solvent systems, highlighting hydrophobic interactions from the thiophene ring .
Advanced: How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Dose-Response Curves : Perform IC determinations in triplicate using a fluorogenic substrate (e.g., Z-Gly-Pro-AMC for protease assays) to ensure reproducibility .
- Control Experiments : Test for nonspecific binding by omitting the enzyme or using a scrambled substrate.
- Structural Analogues : Compare activity with derivatives lacking the chloroacetyl group to isolate functional group contributions .
Case Study : Contradictions in IC values may arise from aggregation-induced fluorescence quenching, resolved by dynamic light scattering (DLS) analysis .
Advanced: What strategies optimize regioselectivity during functionalization of the thiophene core?
- Directing Groups : The 3-carboxylate ester acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position .
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride during dimethylamino carbonylation to prevent side reactions .
- Catalytic Systems : Pd(OAc)/Xantphos enables Suzuki-Miyaura coupling at the 4-methyl position for further derivatization .
Basic: How is the compound’s lipophilicity measured, and why is it relevant?
- HPLC logP : Determine capacity factor (k) using a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA). The compound’s logP ~2.5 suggests moderate membrane permeability .
- Shake-Flask Method : Partitioning between octanol and water quantifies logP, critical for predicting blood-brain barrier penetration .
Advanced: How are synthetic byproducts identified and mitigated?
- LC-MS/MS : Detects trace impurities (e.g., over-chloroacetylation products) via fragmentation patterns .
- Crystallization Conditions : Use mixed solvents (e.g., EtOAc/hexane) to selectively crystallize the target compound .
- Kinetic Monitoring : In situ IR tracks reaction progress, halting at ~90% conversion to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
